(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanamido)-5-oxo-5-(tritylamino)pentanoic acid
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Overview
Description
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanamido)-5-oxo-5-(tritylamino)pentanoic acid is a complex organic compound that features multiple functional groups, including amides, carbonyls, and aromatic rings. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanamido)-5-oxo-5-(tritylamino)pentanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group.
Formation of Amide Bonds: The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc groups are removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of amino acids are protected using Fmoc groups.
Automated Peptide Synthesis: Automated synthesizers are used to couple the protected amino acids.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions can take place at the amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized aromatic rings.
Reduction: Reduced carbonyl groups to alcohols.
Substitution: Substituted amide bonds with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. Its ability to protect amino groups makes it invaluable in the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular processes.
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for various diseases.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective coupling of amino acids. The tritylamino groups provide additional stability and protection during the synthesis process.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid .
- (S)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid .
Uniqueness
The uniqueness of (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanamido)-5-oxo-5-(tritylamino)pentanoic acid lies in its dual protection strategy. The combination of Fmoc and tritylamino groups provides enhanced stability and selectivity during peptide synthesis, making it a preferred choice for complex peptide construction.
Properties
Molecular Formula |
C63H56N4O7 |
---|---|
Molecular Weight |
981.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C63H56N4O7/c68-57(66-62(44-23-7-1-8-24-44,45-25-9-2-10-26-45)46-27-11-3-12-28-46)41-39-55(65-61(73)74-43-54-52-37-21-19-35-50(52)51-36-20-22-38-53(51)54)59(70)64-56(60(71)72)40-42-58(69)67-63(47-29-13-4-14-30-47,48-31-15-5-16-32-48)49-33-17-6-18-34-49/h1-38,54-56H,39-43H2,(H,64,70)(H,65,73)(H,66,68)(H,67,69)(H,71,72)/t55-,56-/m0/s1 |
InChI Key |
LVTYYNONHHVBGB-ATMVKLMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origin of Product |
United States |
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